

GNF-7 Kinase Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **GNF-7**, a potent multikinase inhibitor. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts. This document details the inhibitory activity of **GNF-7** against various kinases, outlines the methodologies for key experimental assays, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

GNF-7 is a type-II ATP-competitive kinase inhibitor initially developed as a potent inhibitor of wild-type and mutant forms of the Bcr-Abl fusion protein, including the recalcitrant T315I "gatekeeper" mutant.[1][2][3] Subsequent studies have revealed its activity against a broader range of kinases, implicating its potential in various therapeutic areas beyond chronic myeloid leukemia (CML). This guide synthesizes the available quantitative data on its kinase selectivity, provides detailed experimental protocols for its characterization, and illustrates key signaling pathways affected by its activity.

Kinase Selectivity Profile of GNF-7

The kinase selectivity of **GNF-7** has been characterized through both biochemical assays and in situ kinome profiling. The following tables summarize the quantitative data on **GNF-7**'s inhibitory activity against a panel of kinases.



Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) of **GNF-7** against purified kinases.

Kinase Target	Mutant	IC ₅₀ (nM)	Assay Type
Bcr-Abl	Wild-type	133	Biochemical
T315I	61	Biochemical	
G250E	136	Biochemical	-
E255V	122	Biochemical	-
M351T	<5	Biochemical	-
F317L	<5	Cellular	-
ACK1	-	25	Biochemical
GCK	-	8	Biochemical

Data compiled from multiple sources.[1][2][3]

Cellular Kinase Inhibition

This table presents the IC50 values of **GNF-7** against Bcr-Abl mutants in cellular assays.

Cell Line	Expressed Mutant	IC50 (nM)
Ba/F3	Wild-type Bcr-Abl	<5
Ba/F3	Bcr-Abl T315I	11
Ba/F3	Bcr-Abl G250E	<5
Ba/F3	Bcr-Abl E255V	10
Ba/F3	Bcr-Abl M351T	<5
Ba/F3	Bcr-Abl F317L	<5



Data reflects the potent anti-proliferative activity of **GNF-7** in cells expressing various Bcr-Abl forms.[1][3]

In Situ Kinome Profiling

In situ kinome profiling in Ewing Sarcoma (EW8) and TOP1 knockdown (TOP1 KD) cells treated with 40 nM **GNF-7** for one hour revealed inhibition of several other kinases. This method provides a snapshot of kinase engagement within a cellular context.

Kinase Target	Percent Inhibition (EW8)	Percent Inhibition (TOP1 KD)
CSK	>90%	>90%
ΜΑΡΚ14 (p38α)	>90%	>90%
EPHA2	>80%	>80%
LYN	>70%	>70%
MAPKAPK5	>60%	>60%
STK3	>50%	>50%
MAP3K2	>50%	>50%
MAP4K2	>50%	>50%
MINK1	>50%	>50%
SRC	>50%	>50%
ZAK (MAP3K20)	>50%	>50%

This semi-quantitative data highlights additional potent targets of **GNF-7** within a cellular environment.[4][5]

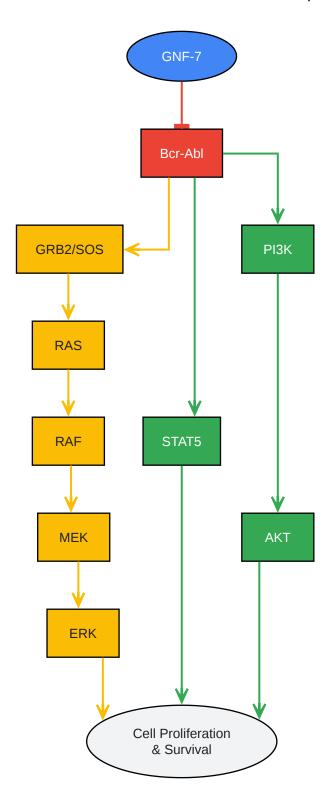
Signaling Pathways Modulated by GNF-7

GNF-7's inhibition of multiple kinases leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.



Bcr-Abl Signaling Pathway

GNF-7 directly inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking its downstream signaling cascades that are crucial for the survival and proliferation of CML cells.



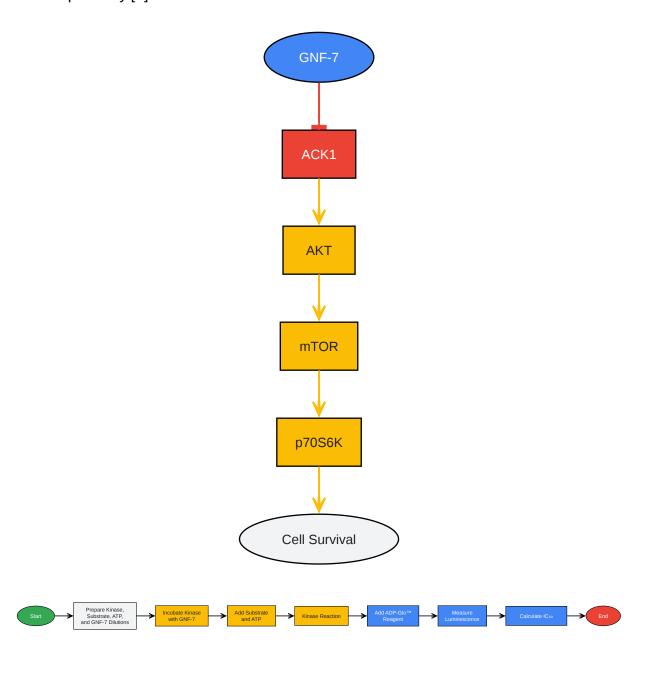


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GNF-7 Inhibition of the Bcr-Abl Signaling Pathway.

ACK1/AKT Signaling Pathway

GNF-7 inhibits ACK1, a non-receptor tyrosine kinase that can activate AKT, a central node in cell survival signaling. By inhibiting both ACK1 and GCK, **GNF-7** effectively suppresses the AKT/mTOR pathway.[1]



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